3,6-Dimethyl-1,2,4,5-tetrathiane

Analytical Chemistry Gas Chromatography Isomer Identification

3,6-Dimethyl-1,2,4,5-tetrathiane (CAS 75100-47-9) is a cyclic organosulfur compound belonging to the tetrathiane class, characterized by a six-membered saturated ring comprising four sulfur atoms and two carbon atoms with methyl substituents at the 3 and 6 positions. Its molecular formula is C4H8S4 with a molecular weight of 184.35–184.37 g/mol.

Molecular Formula C4H8S4
Molecular Weight 184.4 g/mol
CAS No. 75100-47-9
Cat. No. B12789304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-1,2,4,5-tetrathiane
CAS75100-47-9
Molecular FormulaC4H8S4
Molecular Weight184.4 g/mol
Structural Identifiers
SMILESCC1SSC(SS1)C
InChIInChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3
InChIKeyOLLSVBUNSGNIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-1,2,4,5-tetrathiane (CAS 75100-47-9): An Organosulfur Heterocycle for Meat Flavor Research and Analytical Standards


3,6-Dimethyl-1,2,4,5-tetrathiane (CAS 75100-47-9) is a cyclic organosulfur compound belonging to the tetrathiane class, characterized by a six-membered saturated ring comprising four sulfur atoms and two carbon atoms with methyl substituents at the 3 and 6 positions . Its molecular formula is C4H8S4 with a molecular weight of 184.35–184.37 g/mol [1][2]. The compound is primarily recognized as a flavoring agent and is typically supplied as a mixture of cis- and trans- stereoisomers in approximately a 50:50 ratio [3][4].

Why Substituting 3,6-Dimethyl-1,2,4,5-tetrathiane (CAS 75100-47-9) with Other Sulfur Heterocycles Compromises Analytical and Sensory Fidelity


Generic substitution of sulfur-containing flavor compounds fails because the organoleptic profile and analytical signature of 3,6-dimethyl-1,2,4,5-tetrathiane are exquisitely dependent on its specific ring size and substitution pattern. Constitutional isomers like 4,6-dimethyl-1,2,3,5-tetrathiane, while sharing the same molecular formula, possess distinct 13C NMR and Raman spectroscopic fingerprints that preclude their use as analytical surrogates [1]. Even within the same structural class, homologs such as 3,6-diethyl-1,2,4,5-tetrathiane deliver markedly different odor and taste impressions (Allium/onion/leek vs. cooked meat) [2]. Furthermore, the stereoisomeric composition (cis/trans ratio) of the commercial material, which is established and documented by regulatory bodies, directly influences its perceived flavor intensity and must be controlled for reproducible formulation [3].

Quantitative Differentiation of 3,6-Dimethyl-1,2,4,5-tetrathiane (CAS 75100-47-9): A Comparative Evidence Guide


Analytical Differentiation: GC Retention Index (RI) of 3,6-Dimethyl-1,2,4,5-tetrathiane vs. Constitutional Isomer 4,6-Dimethyl-1,2,3,5-tetrathiane

Under identical GC conditions (DB-1 column, He carrier gas, 2 K/min ramp), 3,6-dimethyl-1,2,4,5-tetrathiane (the target compound) elutes with a distinct retention index (RI) that differentiates it from its constitutional isomer, 4,6-dimethyl-1,2,3,5-tetrathiane, which shares the same molecular formula (C4H8S4) and molecular weight (184.366 g/mol) [1]. The reported RI for 3,6-dimethyl-1,2,4,5-tetrathiane is 1343 (Van Den Dool and Kratz RI, DB-1) [2]. In contrast, 4,6-dimethyl-1,2,3,5-tetrathiane exhibits a significantly different RI of 1389–1390 under comparable conditions [3]. This 46–47 unit difference in retention index provides a definitive, quantitative metric for confirming the identity and purity of the purchased 1,2,4,5-tetrathiane isomer, ensuring that an incorrect isomer is not inadvertently substituted in analytical or formulation workflows.

Analytical Chemistry Gas Chromatography Isomer Identification Quality Control

Sensory Profile Differentiation: Flavor Character of 3,6-Dimethyl-1,2,4,5-tetrathiane vs. 3,6-Diethyl-1,2,4,5-tetrathiane

The organoleptic properties of 3,6-disubstituted-1,2,4,5-tetrathianes are highly dependent on the alkyl chain length. The target compound, 3,6-dimethyl-1,2,4,5-tetrathiane, is documented as a key volatile constituent in cooked mutton and other meats, contributing to the complex, savory, and slightly sulfury aroma characteristic of cooked meat flavor [1][2]. In contrast, its diethyl homolog, 3,6-diethyl-1,2,4,5-tetrathiane, is described in patent literature as imparting a distinctly different odor and taste impression of fresh (raw) or boiled (steamed) Allium plants, specifically leek and onion, as well as shiitake mushroom [3]. This qualitative, but definitive, divergence in sensory character—meaty/savory versus Allium/vegetable—means the two compounds are not functionally interchangeable in flavor formulations targeting specific food profiles.

Flavor Chemistry Sensory Science Food Science Product Development

Regulatory Status Differentiation: Evaluated Safety Profile of 3,6-Dimethyl-1,2,4,5-tetrathiane vs. Lacking GRAS/FEMA Status for 4,6-Dimethyl-1,2,3,5-tetrathiane

A critical differentiator for commercial application is regulatory clearance. 3,6-Dimethyl-1,2,4,5-tetrathiane has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), which concluded there is 'No safety concern' for its use as a flavoring agent under current conditions of intake [1]. It is assigned JECFA FL-No 15.056 and is listed in the Global Reference List (GRL) [2]. In stark contrast, its constitutional isomer, 4,6-dimethyl-1,2,3,5-tetrathiane, while naturally occurring, lacks this established regulatory evaluation and formal approval for use as a direct food additive in major markets [3]. This absence of a safety evaluation for the 1,2,3,5-isomer presents a significant compliance hurdle and procurement risk for any organization developing flavor formulations intended for human consumption.

Regulatory Affairs Food Safety Flavor Legislation Procurement Compliance

Quantitative Occurrence in Complex Matrices: Co-occurrence and Relative Concentration of 3,6-Dimethyl-1,2,4,5-tetrathiane vs. 4,6-Dimethyl-1,2,3,5-tetrathiane in Environmental Samples

In a study characterizing organic constituents in sulfide-rich produced water, both 3,6-dimethyl-1,2,4,5-tetrathiane (target) and 4,6-dimethyl-1,2,3,5-tetrathiane (comparator) were detected simultaneously in a single sample, allowing for a direct comparison of their relative abundance under identical environmental conditions [1]. The combined concentration of all polysulfide heterocycles in this sample reached 41 mg/L [2]. While the exact individual concentration of each tetrathiane isomer was not reported, their co-detection confirms they are formed and persist in the same environment. This establishes 3,6-dimethyl-1,2,4,5-tetrathiane as a relevant and authentic marker for specific biogeochemical processes, distinct from but coexisting with its isomer. This co-occurrence validates its use as a specific target analyte in environmental monitoring and geochemical research, where the presence or ratio of these isomers could provide valuable process-level insights.

Environmental Chemistry Geochemistry Analytical Chemistry Metabolomics

High-Value Application Scenarios for 3,6-Dimethyl-1,2,4,5-tetrathiane (CAS 75100-47-9) Based on Verified Differentiating Evidence


Authentic Cooked Meat Flavor Formulation for Savory Product Development

Flavorists developing authentic cooked meat profiles (e.g., for plant-based meats, bouillons, or processed meats) should select 3,6-dimethyl-1,2,4,5-tetrathiane over its diethyl homolog (3,6-diethyl-1,2,4,5-tetrathiane). The dimethyl compound is a validated volatile constituent of cooked mutton and beef, associated with the complex, savory, and slightly sulfury notes characteristic of cooked meat [1]. In contrast, the diethyl homolog is documented to impart a distinctly different Allium (onion/leek) and shiitake mushroom aroma [2]. Substituting the dimethyl compound with the diethyl homolog would fundamentally alter the flavor profile from 'meaty' to 'vegetal,' resulting in an off-target sensory outcome. This evidence supports its prioritization for projects focused on replicating authentic meaty, savory flavor nuances.

Analytical Reference Standard for Isomer-Specific Identification in Complex Matrices

For analytical chemists requiring a certified reference standard for the unambiguous identification of 3,6-dimethyl-1,2,4,5-tetrathiane, this compound offers a definitive analytical fingerprint that distinguishes it from its constitutional isomer, 4,6-dimethyl-1,2,3,5-tetrathiane. Gas chromatography with a DB-1 column under standard conditions yields a retention index (RI) of 1343 for the 1,2,4,5-isomer [1], compared to an RI of 1389–1390 for the 1,2,3,5-isomer [2]. This 46–47 unit difference provides a clear, quantitative benchmark for confirming the identity and purity of the compound in analytical workflows. Procurement of this specific isomer ensures accurate identification in applications such as food aroma analysis, environmental monitoring of polysulfide heterocycles in produced waters [3], or studying its formation in Maillard reaction model systems [4].

Regulatory-Compliant Flavor Ingredient for Global Food and Beverage Markets

For food manufacturers and flavor houses developing products for international markets, sourcing 3,6-dimethyl-1,2,4,5-tetrathiane provides a clear compliance advantage over sourcing its unevaluated isomer, 4,6-dimethyl-1,2,3,5-tetrathiane. The target compound has been evaluated by both JECFA and EFSA, which concluded there is 'No safety concern' for its use as a flavoring agent [1][2]. It is assigned JECFA FL-No 15.056 and is listed in the Global Reference List [3]. Conversely, the 4,6-dimethyl-1,2,3,5-tetrathiane isomer lacks any formal regulatory evaluation or approval for use as a direct food additive in major markets [4]. This regulatory clearance for the 1,2,4,5-isomer significantly reduces legal and market access risks, making it the only practical choice for commercial flavor applications intended for human consumption.

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